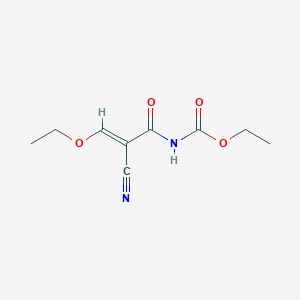

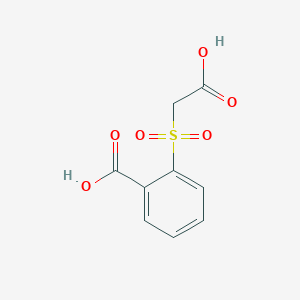

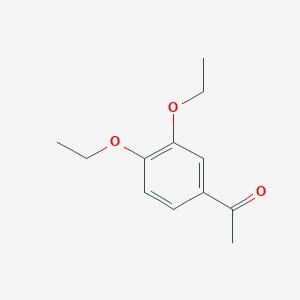

1-(3,4-Diethoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-(3,4-Diethoxyphenyl)ethanone" is a chemical compound with potential interest in the fields of organic chemistry and materials science. Its study encompasses the synthesis methods, molecular structure, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of related ethanone compounds often involves reactions like Ullmann's reaction, which, although aimed at producing biphenyl derivatives, can lead to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano, Baggio, & Cukiernik, 2015). This highlights the complexities and challenges in the synthesis of specific ethanone derivatives.

Molecular Structure Analysis

Structural analysis of similar compounds has revealed diverse crystallization patterns, such as orthorhombic and triclinic polymorphs, showcasing the compound's ability to adopt multiple solid-state forms. This polymorphism affects the compound's physical properties and can be influenced by factors like temperature (Suarez et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethanone derivatives can lead to a wide range of products, depending on the reactants and conditions. For example, the condensation of 1-(2-hydroxy-4-methoxyphenyl)ethanone with various reagents under specific conditions can produce different heterocyclic compounds, demonstrating the chemical versatility of ethanone derivatives (Moskvina, Shilin, & Khilya, 2015).

Physical Properties Analysis

The physical properties, such as crystallization behavior and polymorphism, are crucial for understanding the material characteristics of ethanone derivatives. Studies have shown that these compounds can exhibit significant differences in their solid-state forms, affecting their melting points, solubility, and other physical properties (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of ethanone derivatives are influenced by their molecular structure, particularly the functional groups attached to the ethanone moiety. These compounds often participate in reactions such as condensation, oxidation, and substitution, reflecting their reactivity and potential for further chemical modification (Moskvina, Shilin, & Khilya, 2015).

科学的研究の応用

Chemical Synthesis and Material Science

1-(3,4-Diethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of complex molecules and materials. For instance, its derivatives have been explored for the cleavage of β-O-4 bonds in lignin models, highlighting its potential in lignin valorization and the development of sustainable materials (T. Yokoyama, 2015). This research indicates the versatility of 1-(3,4-Diethoxyphenyl)ethanone derivatives in promoting chemical transformations that could benefit the field of renewable resources.

Advanced Oxidation Processes

1-(3,4-Diethoxyphenyl)ethanone derivatives have been implicated in studies related to environmental remediation, specifically in advanced oxidation processes (AOPs). These processes are essential for the degradation of persistent organic pollutants in water. The work by Mohammad Qutob et al., 2022 demonstrates the critical role of similar compounds in elucidating degradation pathways and assessing biotoxicity of by-products in AOPs, underscoring the environmental relevance of 1-(3,4-Diethoxyphenyl)ethanone and its analogs.

Pharmacological and Biological Applications

Although explicitly excluding direct applications in drug use and dosage, it's noteworthy that derivatives similar to 1-(3,4-Diethoxyphenyl)ethanone are frequently studied in pharmacological contexts for their potential therapeutic effects. For example, Preeti Yadav et al., 2014 discuss chromones and their derivatives as radical scavengers with significant anti-inflammatory and anticancer properties. These findings highlight the broad utility of 1-(3,4-Diethoxyphenyl)ethanone derivatives in drug discovery and development, even though the direct application to drug dosage and side effects is beyond the scope of this discussion.

Safety and Hazards

特性

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUKZCPECCHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351554 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Diethoxyphenyl)ethanone | |

CAS RN |

1137-71-9 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。